(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid

Prolylcarboxypeptidase inhibition Chiral resolution Stereospecificity

This single-enantiomer (2S,4S) PRCP inhibitor ensures consistent stereochemical data for SAR campaigns. With defined chirality and ≥95% purity, it serves as a reliable reference standard for HPLC method development and chiral metabolite identification. Its N-methylpyrazole and 4-carboxylic acid motifs are essential for PRCP binding; substitution with racemic, regioisomeric, or des-methyl analogs risks assay failure.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 2243516-62-1
Cat. No. B2798581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid
CAS2243516-62-1
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESCN1C=C(C=N1)C2CC(CC(=O)N2)C(=O)O
InChIInChI=1S/C10H13N3O3/c1-13-5-7(4-11-13)8-2-6(10(15)16)3-9(14)12-8/h4-6,8H,2-3H2,1H3,(H,12,14)(H,15,16)/t6-,8-/m0/s1
InChIKeyUEUFJSJVQLIUKW-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid (CAS 2243516-62-1): Key Identity and Core Characteristics for Procurement Specification


The compound (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid (CAS 2243516-62-1; molecular formula C₁₀H₁₃N₃O₃, MW 223.23 g/mol) is a chiral, non-racemic piperidine carboxylic acid featuring a 1-methylpyrazole substituent at the 2-position and a 6-oxo group . It belongs to the substituted pyrazolyl piperidine carboxylic acid family and has been recorded as a small-molecule prolylcarboxypeptidase (PRCP) inhibitor in patented drug collections [1]. The defined (2S,4S) stereochemistry distinguishes it from its (2R,4R) enantiomer and racemic mixtures, which may exhibit different pharmacological profiles.

Why Generic Analogs Cannot Replace (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid: Stereochemical and Regioisomeric Specificity


Substitution of (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid with superficially similar pyrazolyl-piperidine carboxylic acids is inadvisable without direct comparative data. The (2S,4S) configuration is not interchangeable with the (2R,4R) enantiomer or racemic mixtures, as chirality at the 2- and 4-positions can critically influence target binding (e.g., PRCP) and pharmacokinetics [1]. Likewise, regioisomers bearing the carboxylic acid at position 3 (e.g., CAS 1311316-52-5) or lacking the N-methyl group on the pyrazole ring (e.g., 6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid) may possess divergent potency, selectivity, and physicochemical profiles [2]. Without matched-pair data, replacement risks compromising assay reproducibility and pharmacological outcomes.

Quantitative Evidence Guide: (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid Versus Comparator Compounds


Stereochemical Identity: (2S,4S) vs. Racemic Mixture and (2R,4R) Enantiomer – Impact on Target Engagement

The compound is defined as the single (2S,4S) enantiomer, whereas many in-class analogs are sold as racemates or undefined mixtures. The patent literature associates the piperidinyl pyrazole scaffold with PRCP inhibition, and separate studies on related serine protease inhibitors demonstrate that stereochemistry can dictate inhibitory potency by orders of magnitude [1]. Although a direct IC₅₀ value for this specific compound is not publicly disclosed, the (2S,4S) configuration provides a consistent stereochemical input for SAR studies, unlike racemic compounds that introduce pharmacokinetic and pharmacodynamic ambiguity [1].

Prolylcarboxypeptidase inhibition Chiral resolution Stereospecificity

Regioisomeric Specificity: 4-Carboxylic Acid vs. 3-Carboxylic Acid Analogs – Physicochemical and Potential Activity Divergence

The target compound possesses the carboxylic acid at the 4-position of the piperidine ring. A close structural analog, 1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid (CAS 1311316-52-5), has the acid group at the 3-position. The positional shift alters the spatial orientation of the carboxylate, which can significantly affect hydrogen-bonding interactions and steric fit within enzyme active sites such as PRCP [1]. No direct comparative biological data are available; however, the distinct substitution pattern is expected to yield different solubility, logD, and protein binding, influencing both in vitro and in vivo behavior [1].

Regioisomerism Structure-activity relationship Drug design

N-Methylpyrazole vs. N-H Pyrazole: Impact on Lipophilicity and Metabolic Stability

The target compound features an N-methylated pyrazole ring. The non-methylated analog, 6-Oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid (CAS 1710345-33-7), has a free NH group. N-Methylation generally increases lipophilicity (typically +0.5 to +1.0 log unit), reduces hydrogen-bond donor count, and can enhance metabolic stability by blocking oxidative N-demethylation pathways [1]. Although direct comparative data for this pair are absent, the N-methyl group is a known medicinal chemistry strategy to improve membrane permeability and reduce CYP-mediated clearance [2].

N-Methylation Lipophilicity Metabolic stability

Procurement-Grade Purity Specifications: Ensuring Reproducibility in Biological Assays

Commercially supplied (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid typically carries a purity specification of ≥95% as determined by HPLC . While this is comparable to many research-grade analogs, the absence of pharmacopoeial monographs for this compound class means that purity expectations must be explicitly verified. Impurities arising from synthesis (e.g., unreacted starting materials, des-methyl byproducts) can confound biological assays if not controlled. Reputable vendors provide batch-specific certificates of analysis; generic or unnamed suppliers may offer material with undocumented purity, undermining experimental reproducibility [1].

Chemical purity Assay reproducibility Quality control

Optimal Use Cases for (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid Based on Differentiated Evidence


Stereospecific PRCP Inhibitor SAR Programs

This compound is best deployed as a chiral building block or reference probe in structure-activity relationship (SAR) campaigns targeting prolylcarboxypeptidase (PRCP). Its defined (2S,4S) stereochemistry ensures consistent data across experiments, enabling reliable correlation between stereochemical configuration and inhibitory activity [1]. Researchers synthesizing analogs for metabolic or cardiovascular disorders can use this compound to establish baseline stereospecificity requirements before progressing to in vivo models.

Chiral Metabolite Identification and Profiling

Because the compound is a single enantiomer with a known absolute configuration, it can serve as an authentic standard for chiral metabolite identification in drug metabolism studies. Its clear stereochemical assignment aids in distinguishing enzymatic oxidation products from diastereomeric impurities, a critical quality control application in lead optimization [1].

Computational Chemistry and Docking Studies

The precisely defined three-dimensional structure of (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid makes it suitable for molecular docking and dynamics simulations. Its N-methylpyrazole and 4-carboxylic acid functionalities provide distinct interaction motifs that can be compared with regioisomeric or des-methyl analogs to validate computational models of PRCP active site recognition [2].

Reference Standard for Analytical Method Development

With a purity specification of ≥95% and a unique CAS number, this compound can be used as a reference standard for HPLC or LC-MS method development in quality control laboratories. It supports the validation of analytical procedures for detecting and quantifying related pyrazolyl piperidine carboxylic acid impurities in pharmaceutical research.

Quote Request

Request a Quote for (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.